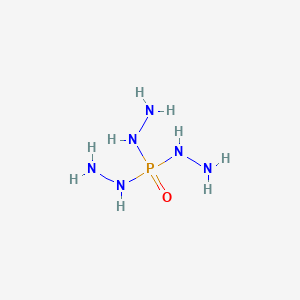
Phosphoric trihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric trihydrazide is a phosphorus-based compound with the chemical formula P(NH2NH2)3. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound features a phosphorus atom bonded to three hydrazide groups, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric trihydrazide can be synthesized through the reaction of phosphorus trichloride with hydrazine hydrate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{P(NH}_2\text{NH}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoric trihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: These reactions often require catalysts or specific solvents to facilitate the substitution process.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted this compound compounds.
Scientific Research Applications
Phosphoric trihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phosphoric trihydrazide involves its ability to form stable complexes with various metal ions. This property is attributed to the presence of hydrazide groups, which can coordinate with metal ions through nitrogen atoms. The compound’s reactivity is influenced by the electronic properties of the phosphorus atom and the hydrazide groups, allowing it to participate in a variety of chemical reactions.
Comparison with Similar Compounds
Phosphoric trihydrazide can be compared with other phosphorus-based compounds such as:
Phosphoric triamide: Similar in structure but with amide groups instead of hydrazide groups.
Phosphonic acid: Contains a phosphorus atom bonded to oxygen atoms and hydroxyl groups.
Phosphinic acid: Features a phosphorus atom bonded to hydrogen and hydroxyl groups.
Uniqueness
This compound is unique due to its specific arrangement of hydrazide groups around the phosphorus atom, which imparts distinct chemical properties and reactivity compared to other phosphorus-based compounds.
Properties
CAS No. |
25841-83-2 |
|---|---|
Molecular Formula |
H9N6OP |
Molecular Weight |
140.09 g/mol |
IUPAC Name |
dihydrazinylphosphorylhydrazine |
InChI |
InChI=1S/H9N6OP/c1-4-8(7,5-2)6-3/h1-3H2,(H3,4,5,6,7) |
InChI Key |
DHTHPYVDQDMCFY-UHFFFAOYSA-N |
Canonical SMILES |
NNP(=O)(NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


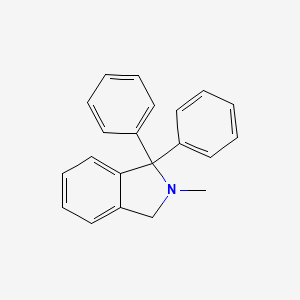


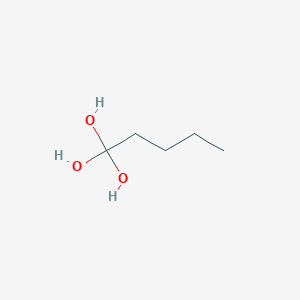

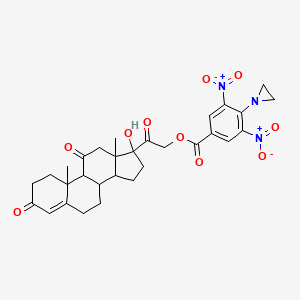

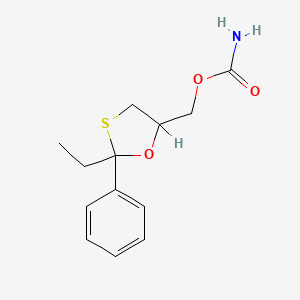
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)


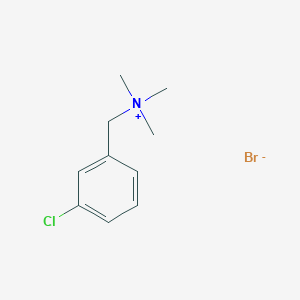
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
